1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
Description
Taxonomic Classification within Guaianolide Sesquiterpenoids
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide occupies a specific position within the broader classification system of guaianolide sesquiterpenoids. Guaianolides constitute a major class of sesquiterpene lactones, which are characterized by their distinctive structural framework consisting of a gamma-lactone ring system fused to either a cyclopentane or cyclopentene moiety, both integrated with a central cycloheptane or cycloheptene structure. Within this classification system, there exist two primary subclasses that are distinguished by the specific location where the lactone ring connects to the central ring structure, known respectively as 6,12-guaianolides and 8,12-guaianolides.
The compound under investigation belongs specifically to the guaianolides and derivatives category, which represents diterpene lactones featuring a structural architecture characterized by the presence of a gamma-lactone fused to a guaiane framework. This structural arrangement results in the formation of the characteristic 3,6,9-trimethyl-azuleno[4,5-b]furan-2-one core structure or its various derivatives. The classification of this compound within the sesquiterpene lactone family reflects its biosynthetic origin and structural complexity, positioning it among natural products that have garnered significant attention due to their varied biological and pharmaceutical activities.
The taxonomic placement of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide within the guaianolide family is further supported by its structural features, particularly the presence of the characteristic azuleno[4,5-b]furan-2-one framework. This structural motif represents a hallmark of guaianolide compounds and serves as a defining characteristic that distinguishes this class of compounds from other sesquiterpene lactones. The specific stereochemistry indicated by the alpha and beta designations in the compound name reflects the precise three-dimensional arrangement of hydroxyl groups and other substituents around the guaiane backbone, which is crucial for both chemical identification and potential biological activity.
Historical Context and Discovery Timeline
The documented history of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide reflects the broader evolution of natural product chemistry and the systematic investigation of guaianolide compounds. According to database records, the compound was first formally documented in chemical databases on February 9, 2007, representing the initial systematic characterization of this specific molecular entity. This timeline places the discovery of this compound within the modern era of natural product research, when advanced analytical techniques and computational methods had become readily available for comprehensive molecular characterization.
The most recent modification of the compound's database entry occurred on May 10, 2025, indicating ongoing research interest and potentially new discoveries related to its properties or occurrence. This extended timeline of database updates suggests continued scientific investigation and refinement of understanding regarding this compound's characteristics and significance. The span of nearly two decades between initial documentation and recent updates reflects the gradual accumulation of knowledge typical of specialized natural product research.
The historical context of guaianolide research provides important background for understanding the significance of this compound's discovery. Sesquiterpene lactones, particularly guaianolides, have served as appealing candidates for total synthesis due to their varied biological and pharmaceutical activities. The creative efforts of numerous researchers in the total syntheses of different complex guaianolides have been documented extensively in the literature, with many syntheses displaying meticulous interplay between new synthetic methods and strategic approaches achieved through well-planned synthetic routes.
The discovery and characterization timeline of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide also coincides with advances in understanding guaianolide biosynthesis. While the full biosynthetic origin of most known guaianolides has not been completely established, the pathway is generally presumed to begin with the formation of a germacrene lactone derived from farnesyl pyrophosphate. This biosynthetic understanding provides context for the structural features observed in this specific compound.
Significance in Natural Product Research
The significance of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide in natural product research stems from multiple factors related to its structural complexity, limited occurrence, and potential for further investigation. Despite its distinctive chemical structure and classification within the biologically important guaianolide family, a literature review indicates that very few articles have been published specifically addressing this compound. This paucity of published research represents a significant opportunity for future investigations and suggests that the compound's full potential in natural product research remains largely unexplored.
The compound's exclusive identification in Richteria pyrethroides adds to its research significance, as it represents a unique metabolite produced by this specific plant species. Richteria pyrethroides, classified within the Asteraceae family, represents part of the broader taxonomic group known for producing diverse guaianolide compounds. The specificity of occurrence suggests that this compound may play important ecological or physiological roles within its source organism, warranting further investigation into its biological functions and potential applications.
Within the broader context of guaianolide research, 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide contributes to the understanding of structural diversity within this important class of natural products. Sesquiterpene lactones, especially guaianolides representing a significant class of natural products, have served as appealing candidates for total synthesis due to their varied biological and pharmaceutical activities. The structural complexity and specific hydroxylation pattern of this compound provide insights into the biosynthetic capabilities of plant secondary metabolism and the potential for discovering novel bioactive compounds.
The research significance of this compound is further enhanced by the general importance of guaianolides in medicinal chemistry and drug discovery. Many guaianolide compounds have been investigated for treatment of inflammation and cancer among other ailments, with certain derivatives having advanced into human clinical trials. The unique structural features of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide, particularly its specific pattern of trihydroxylation, may contribute to distinct biological activities that could prove valuable in therapeutic applications.
Nomenclature and Identification Systems
The nomenclature and identification systems for 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide reflect the complex structural features and stereochemical specificity that characterize this guaianolide compound. The systematic name incorporates multiple elements that precisely describe the molecular architecture, including stereochemical designations, positional indicators for functional groups, and structural modifications relative to the basic guaiane framework.
The primary chemical identifiers for this compound include several complementary nomenclature systems that provide comprehensive molecular characterization. The PubChem Compound Identifier (CID) 14845605 serves as a unique database reference that links to comprehensive structural and property information. The Chemical Abstracts Service (CAS) registry number 221148-94-3 provides an additional unique identifier that facilitates literature searches and regulatory documentation. These numerical identifiers ensure unambiguous identification of the compound across different databases and research contexts.
Table 1: Primary Chemical Identifiers for 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
| Identifier Type | Value |
|---|---|
| PubChem CID | 14845605 |
| CAS Registry Number | 221148-94-3 |
| Molecular Formula | C15H20O5 |
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | (3aS,6S,6aS,9S,9aS,9bS)-6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one |
The International Union of Pure and Applied Chemistry (IUPAC) systematic name for the compound provides detailed stereochemical information: (3aS,6S,6aS,9S,9aS,9bS)-6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one. This systematic designation specifies the absolute configuration at each stereogenic center using the standard R/S nomenclature system, ensuring precise structural communication among researchers.
Additional molecular descriptors include the International Chemical Identifier (InChI) and its corresponding key (InChIKey), which provide machine-readable representations of the molecular structure. The InChI string InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3/t9-,10-,11-,13-,14-,15-/m0/s1 encodes complete structural information including stereochemistry. The corresponding InChIKey SGHTVVJDLWGFLU-XAUBGQFWSA-N provides a hashed version suitable for database searches and structural comparisons.
Table 2: Structural Descriptors and Alternative Names
| Descriptor Type | Information |
|---|---|
| InChI | InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3/t9-,10-,11-,13-,14-,15-/m0/s1 |
| InChIKey | SGHTVVJDLWGFLU-XAUBGQFWSA-N |
| SMILES | C[C@@]1(CC[C@@H]2C@@HOC(=O)C2=C)O |
| Alternative Names | AKOS040760961, CS-0158938 |
The Simplified Molecular Input Line Entry System (SMILES) notation C[C@@]1(CC[C@@H]2C@@HOC(=O)C2=C)O provides a linear representation of the molecular structure that includes stereochemical information. This notation system facilitates computational analysis and database searching while maintaining structural precision.
Properties
IUPAC Name |
(3aS,6S,6aS,9S,9aS,9bS)-6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3/t9-,10-,11-,13-,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHTVVJDLWGFLU-XAUBGQFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@H]([C@@H]3[C@]1(C=C[C@]3(C)O)O)OC(=O)C2=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the guaiane skeleton through cyclization of precursor molecules.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Lactonization: Formation of the lactone ring, which is a key feature of guaianolides, often achieved through intramolecular esterification.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically engineered microorganisms to produce the compound in larger quantities. These methods are often preferred for their sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism by which 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide exerts its effects involves interaction with specific molecular targets and pathways. For instance:
Anti-inflammatory Action: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Action: Disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Anticancer Action: Induction of apoptosis (programmed cell death) in cancer cells through activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The guaiane and germacrane sesquiterpene lactones are structurally diverse, with variations in hydroxylation patterns, substituents, and lactone ring configurations driving differences in bioactivity. Below is a detailed comparison of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide with analogous compounds:
Ludartin Derivatives (Guaiane-Type)
Ludartin derivatives, such as 3α-O-benzoyl-4β-O-formylguaia-1(10),11(13)-dien-12,6-olide (Compound 8) and 3α-O-benzoyl-4β-fluoroguaia-1(10),11(13)-dien-12,6-olide (Compound 11), share the guaiane backbone but feature esterified hydroxyl groups (e.g., benzoyl, formyl, or halogen substituents at C-3 and C-4). These modifications enhance lipophilicity and anticancer activity against hepatocellular carcinoma (HCC), with IC50 values in HepG2 and Huh7 cells ranging from 10–50 μM .
Epoxy-Germacrane Derivatives
4a,5b-Epoxy-germacra-1(10),11(13)-dien-12,6a-olide contains an epoxy group that enhances apoptosis induction in tumor cells by modulating NF-κB, p53, and Bcl-2 pathways . The epoxy moiety introduces electrophilic reactivity, enabling covalent interactions with cellular nucleophiles—a feature absent in the trihydroxyguaiane compound. This difference may explain the superior cytotoxic activity of epoxy-germacranes (IC50 < 10 μM in some tumor models) compared to hydroxylated guaianes .
Chloroklotzchin and Millifolide C
Chloroklotzchin (2β,3β-Epoxy-1α,10α-dihydroxy-4-chloroguaian-6α,12-olide) and Millifolide C are guaianolides with epoxy and chlorine substituents. Chloroklotzchin’s 4-chloro group increases membrane permeability, while its epoxy ring stabilizes interactions with DNA or proteins . Millifolide C lacks halogenation but retains a dihydroxy configuration, showing moderate anti-inflammatory activity. The trihydroxyguaiane compound’s lack of halogenation or epoxy groups likely reduces its reactivity but may improve solubility .
Anthemolides from Anthemis Species
Anthemolides, such as (E)-1α,10β-epoxy-3β-acetoxy-6α-hydroxygermacra-4,11(13)-dien-12,8α-olide , feature acetoxy and epoxy groups that enhance their cytotoxicity against cancer cells. The 3β-acetoxy substituent in anthemolides facilitates cellular uptake, while the 1α,10β-epoxy group contributes to pro-apoptotic effects . The trihydroxyguaiane compound’s hydroxyl groups may instead favor antioxidant or anti-inflammatory pathways .
Structural and Bioactivity Data Table
Research Implications and Gaps
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide’s trihydroxy configuration distinguishes it from epoxy- or halogenated analogs, suggesting unique solubility and target-binding properties. However, the lack of quantitative bioactivity data limits its therapeutic evaluation. Future studies should:
Biological Activity
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide is a natural product belonging to the guaiacyl family of compounds. Its molecular formula is with a molecular weight of approximately 280.32 daltons. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and glyoxalase inhibition.
Anticancer Properties
Recent studies have indicated that 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide may act as a potent inhibitor of glyoxalase I (GLO I), an enzyme implicated in the detoxification pathway of methylglyoxal (MG), a byproduct of glycolysis that can induce apoptosis in cancer cells. GLO I is often overexpressed in various cancer types, making it a promising target for anticancer drug development.
In Vitro Studies
In vitro experiments have shown that this compound inhibits the proliferation of several cancer cell lines. For instance:
- HL-60 Human Leukemia Cells : The compound demonstrated significant antiproliferative effects and induced apoptosis in a dose-dependent manner.
- NCI-H522 Human Lung Cancer Cells : Higher expression levels of GLO I in these cells resulted in more pronounced effects compared to lower-expressing cell lines like NCI-H460.
The mechanism through which 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide exerts its effects appears to involve the accumulation of MG due to GLO I inhibition. This accumulation can lead to increased oxidative stress and subsequent apoptosis in tumor cells.
Case Studies
A notable case study involved the use of this compound in animal models. Efficacy studies showed that it could effectively inhibit tumor growth in mice bearing B16 melanoma and human prostate PC-3 tumors. The results indicated that the compound selectively targeted tumor cells while sparing normal lymphocytes.
Data Table: Biological Activities
| Cell Line | Effect | Mechanism |
|---|---|---|
| HL-60 | Induces apoptosis | GLO I inhibition |
| NCI-H522 | Significant growth inhibition | Accumulation of methylglyoxal |
| B16 Melanoma | Tumor growth inhibition | Selective toxicity |
| PC-3 Prostate Tumor | Inhibits tumor proliferation | GLO I inhibition |
Research Findings
- Glyoxalase I Inhibition : Studies have confirmed that 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide acts as a competitive inhibitor of GLO I. This was supported by biochemical assays showing increased levels of MG in treated cells.
- Selectivity : The compound has shown selectivity for cancerous cells over normal cells in various assays, suggesting a potential for therapeutic applications with reduced side effects.
- Potential for Drug Development : Given its mechanism and selectivity profile, there is ongoing interest in developing derivatives or analogs of this compound for clinical use against cancers characterized by high GLO I expression.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity and purity of 1α,4β,10β-trihydroxyguaia-2,11(13)-dien-12,6α-olide?
- Methodology :
- Spectroscopic Analysis : Use H and C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl and lactone moieties). Cross-reference chemical shifts with published data for guaiane-type sesquiterpenes .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula () and exact mass (376.13 g/mol) .
- Chromatography : Employ HPLC (≥96.5% purity) with UV/ELSD detection and compare retention times against authenticated reference standards .
Q. What are the natural sources and extraction protocols for this compound?
- Natural Sources : Isolated from Alisma species (泽泻属), particularly Alisma orientale, where it functions as a secondary metabolite .
- Extraction :
- Use methanol or ethanol for maceration of dried plant material.
- Fractionate crude extracts via silica gel chromatography, followed by reversed-phase HPLC for purification .
Advanced Research Questions
Q. How to design experiments evaluating its cytotoxicity and mechanism of action in cancer models?
- Experimental Design :
- Cell Lines : Test against HepG2 (hepatocellular carcinoma) and Huh7 cells, using sorafenib as a positive control .
- Dose-Response Assays : Determine IC values via MTT/WST-1 assays over 48–72 hours. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 dye), and caspase activation. Validate targets via Western blot (e.g., Bax, Bcl-2) .
Q. How to resolve contradictions in bioactivity data across studies?
- Troubleshooting :
- Purity Verification : Reanalyze compound purity via HPLC and HRMS to rule out degradation or impurities .
- Assay Variability : Use orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion) to confirm cytotoxicity .
- Cell Line Heterogeneity : Compare results across multiple cell lines (e.g., primary vs. metastatic cancer cells) to assess selectivity .
Q. What strategies optimize the synthesis of bioactive derivatives?
- Derivatization Approaches :
- Esterification : React hydroxyl groups with acyl chlorides or anhydrides using EDC/DMAP in CHCl .
- Protecting Groups : Temporarily protect hydroxyls with acetyl or benzoyl groups to direct regioselective modifications .
- Purification : Isolate derivatives via silica gel chromatography (petroleum ether/acetone gradients) and characterize by NMR/HRMS .
Q. How to elucidate structure-activity relationships (SAR) for guaiane-type sesquiterpenes?
- SAR Framework :
- Functional Group Impact : Compare cytotoxicity of derivatives with modified hydroxyl (e.g., 4β-O-formyl vs. 4β-O-methyl) or lactone groups .
- Stereochemistry : Assess how α/β configurations at C-1, C-4, and C-10 influence bioactivity using enantiomerically pure analogs .
- Data Representation : Tabulate IC values (Table 1) and correlate with substituent electronegativity/logP values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
